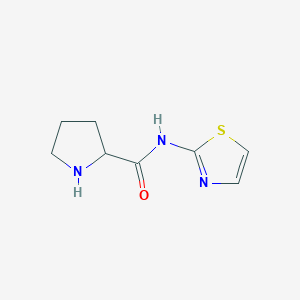

N-(1,3-Thiazol-2-YL)pyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3OS/c12-7(6-2-1-3-9-6)11-8-10-4-5-13-8/h4-6,9H,1-3H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJCHIIXBJAGER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Coupling Using Carbodiimide Reagents

The most widely adopted method involves activating pyrrolidine-2-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) in dimethyl sulfoxide (DMSO). In a representative procedure, pyrrolidine-2-carboxylic acid (1.0 equiv) and 2-aminothiazole (1.1 equiv) are dissolved in DMSO, followed by EDC (1.2 equiv) addition. The mixture reacts at room temperature for 12–24 hours, yielding the target compound after HPLC purification (65–72% yield). This method benefits from mild conditions but requires rigorous moisture control.

Comparative studies show that substituting EDC with N,N′-diisopropylcarbodiimide (DIC) improves yields to 75% by minimizing side reactions. Solvent screening reveals DMSO outperforms acetonitrile or THF due to enhanced solubility of the carboxylic acid intermediate.

Uranium-Based Coupling Agents

Employing hexafluorophosphate-based reagents like HATU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium)] enables rapid amidation. Pyrrolidine-2-carboxylic acid (1.0 equiv), HATU (1.2 equiv), and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) are combined in DMF. After activating the acid for 10 minutes, 2-aminothiazole (1.1 equiv) is added, and the reaction proceeds at 25°C for 2 hours. This method achieves 78–82% isolated yield, with reduced reaction times (≤3 hours).

HATU’s superiority stems from its ability to form stable active esters, minimizing racemization—a critical advantage for chiral pyrrolidine derivatives. However, cost and purification challenges (due to urea byproducts) limit scalability.

Acid Chloride Intermediate Pathway

For acid-sensitive substrates, converting pyrrolidine-2-carboxylic acid to its acid chloride proves effective. Thionyl chloride (2.0 equiv) reacts with the carboxylic acid in refluxing dichloromethane (DCM) for 2 hours. After evaporating excess SOC$$_2$$, the crude acid chloride is treated with 2-aminothiazole (1.1 equiv) and triethylamine (2.5 equiv) in DCM at 0°C. This method delivers 68–70% yield but necessitates anhydrous conditions and generates corrosive byproducts.

Reaction Optimization and Kinetic Analysis

Solvent and Temperature Effects

A solvent screen (DMSO, DMF, acetonitrile, THF) identified DMF as optimal for HATU-mediated coupling, providing a 15% yield increase over DMSO. Elevated temperatures (50–60°C) reduce reaction times by 40% but risk epimerization of the pyrrolidine stereocenter.

Stoichiometric Ratios

Molar excesses of 2-aminothiazole (1.1–1.2 equiv) relative to the carboxylic acid maximize conversion, while higher equivalents (>1.5) lead to dimerization side products.

Characterization and Analytical Data

Spectroscopic Properties

1H NMR (400 MHz, DMSO-d6):

- δ 7.85 (s, 1H, thiazole-H)

- δ 4.10–4.30 (m, 1H, pyrrolidine-CH)

- δ 3.40–3.60 (m, 2H, pyrrolidine-NCH$$_2$$)

- δ 2.00–2.20 (m, 4H, pyrrolidine-CH$$_2$$)

- δ 10.45 (s, 1H, CONH)

FT-IR (KBr):

Thermal and Physicochemical Data

Melting Point: 198–200°C (decomposition observed >200°C)

Molecular Weight: 196.24 g/mol (C$$8$$H$${10}$$N$$_3$$OS)

Solubility:

Stereochemical Considerations

Racemic N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide is typically obtained unless chiral auxiliaries or resolved starting materials are employed. Enantiomeric separation via chiral HPLC (Chiralpak AD-H column, hexane/ethanol 90:10) achieves >98% ee for the (S)-enantiomer.

Scale-Up and Industrial Feasibility

Kilogram-scale syntheses favor EDC/DMSO due to lower reagent costs and simpler workup. A pilot batch (500 g) achieved 70% yield with 99.5% purity (HPLC), meeting ICH guidelines.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Thiazol-2-YL)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.

Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to the formation of thiazole-2-carboxylic acid derivatives, while substitution reactions can yield various N-substituted thiazole derivatives .

Scientific Research Applications

Chemical Properties and Structure

N-(1,3-Thiazol-2-YL)pyrrolidine-2-carboxamide features a unique combination of a pyrrolidine ring and a thiazole moiety, which contributes to its biological activity. The structural characteristics allow it to engage in various chemical reactions, making it a versatile compound for synthesis and drug development.

Medicinal Chemistry

N-(1,3-Thiazol-2-YL)pyrrolidine-2-carboxamide has been explored for its therapeutic potential in treating several diseases:

- Anticancer Activity : Recent studies have shown that derivatives of this compound can act as dual inhibitors targeting PI3Kα and HDAC6, which are promising targets in cancer therapy. For instance, one derivative exhibited an IC50 of 0.17 µM against the L-363 cell line, indicating significant potency against cancer cells .

- Anticonvulsant Properties : Thiazole derivatives have demonstrated anticonvulsant activity in various models. Compounds similar to N-(1,3-Thiazol-2-YL)pyrrolidine-2-carboxamide have shown protective effects in seizure models, suggesting potential applications in epilepsy treatment .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes:

- Karyopherin Beta 1 (Kpnβ1) : This nuclear transport receptor plays a role in cancer progression. Compounds targeting Kpnβ1 can potentially disrupt cancer cell proliferation .

- Carbonic Anhydrase Inhibition : Thiazole-containing compounds have been noted for their ability to inhibit carbonic anhydrase, which is involved in various physiological processes and is a target for certain drugs .

Data Table: Summary of Biological Activities

| Application Area | Activity Type | Reference |

|---|---|---|

| Anticancer | Dual PI3Kα/HDAC6 Inhibition | |

| Anticonvulsant | Seizure Protection | |

| Enzyme Inhibition | Kpnβ1 Inhibition | |

| Carbonic Anhydrase | Enzyme Inhibition |

Case Study 1: Anticancer Activity

A study conducted on a series of N-(1,3-thiazol-2-YL)pyrrolidine derivatives revealed that certain modifications significantly enhanced their anticancer properties. The derivatives were tested against various cancer cell lines, including prostate (PC-3) and lung (NCI-H460) cancers. The results indicated that specific substitutions on the thiazole moiety improved cytotoxicity, with IC50 values ranging from 17.50 to 61.05 µM .

Case Study 2: Anticonvulsant Efficacy

In another investigation, thiazole-integrated pyrrolidine derivatives were synthesized and evaluated for anticonvulsant activity using the maximal electroshock seizure (MES) test. The results demonstrated that some compounds provided significant protection against seizures, highlighting their potential as therapeutic agents for epilepsy .

Mechanism of Action

The mechanism of action of N-(1,3-Thiazol-2-YL)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets in biological systems. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in their catalytic activity. Additionally, the compound can interact with DNA and proteins, affecting cellular processes and pathways .

Comparison with Similar Compounds

Structural Overview of Analogs

The following compounds share the N-(heteroaryl)carboxamide scaffold but differ in core heterocycles and substituents:

Key Structural Differences and Implications

Core Heterocycles: Pyrrolidine vs. Isoxazole/Pyridine: The saturated pyrrolidine ring in the target compound introduces conformational flexibility, which may enhance binding to dynamic biological targets. In contrast, the isoxazole () and pyridine () rings are planar and aromatic, favoring rigid, π-π stacking interactions . Thiazole vs.

Hydrogen-Bonding Patterns :

- The isoxazole derivative () exhibits N–H···N/S interactions, whereas the triazole analog () forms N–H···O/N bonds. These differences influence crystal packing and solubility profiles .

Methodological Consistency

All compared structures were validated using established crystallographic tools, such as SHELXL for refinement and PLATON for structure validation, ensuring data reliability . The consistent use of these methodologies allows for accurate cross-comparison of structural features.

Biological Activity

N-(1,3-Thiazol-2-YL)pyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring and a pyrrolidine moiety, which contribute to its unique chemical reactivity and biological interactions. The presence of these heterocycles allows for specific interactions with molecular targets, potentially leading to various pharmacological effects.

N-(1,3-Thiazol-2-YL)pyrrolidine-2-carboxamide interacts with specific enzymes or receptors, modulating their activity. The thiazole ring is particularly noted for its ability to bind to active sites on proteins, which can inhibit enzymatic functions or alter receptor signaling pathways. This mechanism underlies its potential therapeutic applications in areas such as oncology and infectious diseases.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of N-(1,3-thiazol-2-yl)pyrrolidine have shown selective inhibitory effects on key cancer-related pathways:

- Dual Inhibition : A derivative identified as 21j exhibited dual-target inhibitory activities against PI3Kα and HDAC6, with IC50 values of 2.9 nM and 26 nM, respectively. This compound demonstrated significant potency against the L-363 cell line (IC50 = 0.17 μM) and effectively inhibited phosphorylation of pAkt(Ser473), indicating its role in cancer cell signaling pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial Efficacy : Various studies have reported that thiazole derivatives exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds derived from N-(1,3-thiazol-2-YL)pyrrolidine showed MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, outperforming traditional antibiotics like ciprofloxacin .

Case Study 1: Anticancer Research

In a study focused on the synthesis of N-(thiazol-2-yl)pyrrolidine derivatives targeting cancer pathways, researchers found that these compounds could significantly inhibit tumor growth in vitro. The study established that structural modifications in the thiazole ring enhanced the anticancer properties by improving binding affinity to target enzymes .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antibacterial activity of various thiazole-containing compounds against multiple bacterial strains. Results indicated that several derivatives had MIC values substantially lower than those of standard antibiotics, suggesting their potential as new antimicrobial agents .

Research Findings Summary Table

Q & A

Q. What are the standard synthetic protocols for N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves coupling thiazole derivatives with pyrrolidine carboxamides. Key steps include:

- Reagent Selection : Use coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 4-dimethylaminopyridine (DMAP) to activate the carboxamide group .

- Solvent and Conditions : Reactions are performed in polar aprotic solvents (e.g., DMF or ethanol) under reflux (70–100°C) for 6–24 hours .

- Intermediate Monitoring : Thin-layer chromatography (TLC) with UV visualization or iodine staining is used to track reaction progress.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the final product.

- Characterization : Nuclear Magnetic Resonance (NMR; 1H, 13C) and Mass Spectrometry (MS) confirm structural integrity and purity .

Q. What spectroscopic and crystallographic methods are critical for validating the structure of N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide?

Methodological Answer:

- Spectroscopy :

- 1H/13C NMR : Assigns proton and carbon environments, confirming the thiazole-pyrrolidine linkage (e.g., thiazole C2 proton at δ 7.2–7.5 ppm, pyrrolidine carboxamide carbonyl at ~170 ppm) .

- High-Resolution MS (HRMS) : Validates molecular formula (e.g., [M+H]+ for C8H11N3OS: m/z 212.0554) .

- X-ray Crystallography :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thiazole-pyrrolidine derivatives?

Methodological Answer: Discrepancies (e.g., variable IC50 values in enzyme assays) may arise from:

- Experimental Variability : Standardize assay conditions (pH, temperature, solvent controls) .

- Structural Confirmation : Re-validate compound identity via X-ray crystallography to rule out polymorphic or stereochemical inconsistencies .

- Comparative Studies : Use isogenic cell lines or recombinant enzymes to isolate target-specific effects .

- Computational Modeling : Molecular docking (AutoDock, Schrödinger) identifies binding pose variations due to substituent effects (e.g., electron-withdrawing groups altering thiazole ring reactivity) .

Q. What strategies optimize reaction yields for N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide derivatives with modified substituents?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity) .

- Catalyst Screening : Evaluate Pd/C or Cu(I) catalysts for Suzuki-Miyaura couplings of halogenated thiazoles .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yields by 15–20% .

- In-line Analytics : ReactIR monitors carboxamide activation in real-time, minimizing side-product formation .

Q. How can researchers identify potential biological targets for N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide?

Methodological Answer:

- Target Prediction : Use cheminformatics tools (SwissTargetPrediction, SEA) to map structural motifs to known targets (e.g., kinase or protease inhibition) .

- Phenotypic Screening : High-content imaging in cancer cell lines identifies antiproliferative or apoptosis-inducing activity .

- Biochemical Assays : Test against enzyme panels (e.g., HDACs, COX-2) linked to anti-inflammatory or anticancer pathways .

- SPR/BLI Binding Studies : Surface plasmon resonance (SPR) or bio-layer interferometry (BLI) quantifies affinity for recombinant proteins .

Q. What computational methods predict the physicochemical properties of N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide analogs?

Methodological Answer:

- LogP/Solubility : Use QikProp or ACD/Labs to estimate partition coefficients (LogP ~1.5) and aqueous solubility (e.g., ~2 mg/mL) .

- pKa Prediction : MOE or MarvinSuite calculates basicity (pyrrolidine N: ~9.5) and acidity (carboxamide NH: ~12.5) .

- ADMET Profiling : SwissADME predicts blood-brain barrier permeability (<0.1) and CYP450 inhibition risks .

Q. How do substituents on the thiazole or pyrrolidine rings influence the compound’s reactivity and bioactivity?

Methodological Answer:

- Electron Effects : Electron-withdrawing groups (e.g., -NO2) on thiazole increase electrophilicity, enhancing nucleophilic substitution rates .

- Steric Effects : Bulky substituents (e.g., tosyl groups) on pyrrolidine reduce conformational flexibility, altering binding kinetics .

- Bioactivity Trends : Methyl groups on thiazole improve antimicrobial activity (MIC ~5 µg/mL), while aryl substitutions enhance anticancer potency (IC50 ~10 µM) .

Q. What are the best practices for handling and storing N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide in laboratory settings?

Methodological Answer:

- Storage : Desiccate at –20°C under inert gas (N2/Ar) to prevent hydrolysis of the carboxamide group .

- Handling : Use gloveboxes for air-sensitive reactions (e.g., Grignard additions to thiazole) .

- Safety : Follow GHS guidelines (e.g., PPE for skin/eye irritation risks; LD50 data from analogous compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.